6-Methoxyazepan-3-ol

Medicinal Chemistry Physicochemical Property Fragment-Based Drug Design

6-Methoxyazepan-3-ol (CAS 1801454-98-7) is a saturated seven-membered nitrogen heterocycle (azepane) bearing a hydroxyl group at the 3-position and a methoxy substituent at the 6-position, with a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol. This substitution pattern yields a computed topological polar surface area (TPSA) of 41.49 Ų and a LogP of -0.2543, endowing the scaffold with high hydrophilicity relative to less polar azepane analogs.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B12984257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyazepan-3-ol
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCOC1CCC(CNC1)O
InChIInChI=1S/C7H15NO2/c1-10-7-3-2-6(9)4-8-5-7/h6-9H,2-5H2,1H3
InChIKeyASMOUEQVORCHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyazepan-3-ol: A Dual-Functionalized Azepane Scaffold for Medicinal Chemistry and Chemical Biology Sourcing


6-Methoxyazepan-3-ol (CAS 1801454-98-7) is a saturated seven-membered nitrogen heterocycle (azepane) bearing a hydroxyl group at the 3-position and a methoxy substituent at the 6-position, with a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol . This substitution pattern yields a computed topological polar surface area (TPSA) of 41.49 Ų and a LogP of -0.2543, endowing the scaffold with high hydrophilicity relative to less polar azepane analogs . The compound is commercially available at 98% purity (HPLC) , positioning it as a predictable, high-purity starting material for structure–activity relationship (SAR) studies and fragment-based lead generation.

Why Unsubstituted Azepan-3-ol or 4-Methoxyazepane Cannot Replicate the Physicochemical Profile of 6-Methoxyazepan-3-ol


Generic substitution of 6-Methoxyazepan-3-ol with unsubstituted azepan-3-ol or with monofunctionalized analogs such as 4-methoxyazepane fails in procurement contexts that demand a specific, predictable molecular recognition signature. In-class azepane building blocks exhibit vastly different hydrogen-bond acceptor (HBA) capacity, polarity (TPSA), and lipophilicity (LogP) [1][2]. The concurrent presence of a 3-OH donor and a 6-OCH3 acceptor creates an HBA count of 3 against an HBA of 2 for both azepan-3-ol and 4-methoxyazepane; this single HBA unit difference can determine whether a fragment forms an enthalpically favorable interaction with a biological target . Furthermore, the 70–90% increase in TPSA from the monofunctionalized comparators to 6-Methoxyazepan-3-ol directly influences aqueous solubility, membrane permeability, and hydrogen-bonding potential, making unambiguous sourcing of the correct positional isomer critical for research reproducibility.

Data-Driven Differentiation: What Makes 6-Methoxyazepan-3-ol a Distinct Sourcing Choice Among Azepane Building Blocks


Polar Surface Area and Hydrophilicity Advantage Over Azepan-3-ol

6-Methoxyazepan-3-ol exhibits a Topological Polar Surface Area (TPSA) of 41.49 Ų—a 28% increase over the 32.3 Ų of the unsubstituted azepan-3-ol comparator [1]. Simultaneously, its LogP drops to -0.2543, a full 0.7 log unit more hydrophilic than azepan-3-ol (LogP ≈ 0.45) [1]. This combined shift moves the compound deeper into favorable drug-like space for oral bioavailability and solubility-limited assays.

Medicinal Chemistry Physicochemical Property Fragment-Based Drug Design

Hydrogen-Bond Acceptor Count Advantage Over Both Azepan-3-ol and 4-Methoxyazepane

The molecular formula C7H15NO2 confers 6-Methoxyazepan-3-ol with a hydrogen-bond acceptor (HBA) count of 3, compared to an HBA of 2 for both azepan-3-ol and the structural isomer 4-methoxyazepane [1][2]. The extra HBA originates from the methoxy oxygen, which is absent in azepan-3-ol, and the hydroxyl oxygen, which is absent in 4-methoxyazepane. This elevates the compound's capacity to engage in bifurcated hydrogen-bond networks with biological targets.

Molecular Recognition Binding Affinity Fragment Elaboration

One-Step Synthesis Enabling Quantitative Yield, Ensuring Cost-Effective and Reliable Procurement

A dedicated protocol published in Molbank (2023) describes the one-step synthesis of 6-methoxyazepan-3-ol in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by 1H-, 13C-NMR, IR, and Raman spectroscopy, providing a comprehensive analytical fingerprint not routinely available for all positional azepane isomers. In contrast, no analogous single-step, quantitative-yield procedure has been reported for the 4-methoxy or 6-methyl analogs, which often require multi-step sequences.

Synthetic Chemistry Building Block Scale-up

Recommended Application Scenarios Where 6-Methoxyazepan-3-ol Delivers a Verifiable Advantage


Polar Fragment Library Design for Lead-like Chemical Space

Libraries of saturated nitrogen heterocycles with TPSA > 40 Ų are underrepresented in commercial fragment collections. 6-Methoxyazepan-3-ol’s combination of TPSA 41.49 Ų and LogP -0.25 makes it an ideal shape- and polarity-defined entry for screening cascades that aim to sample lead-like rather than drug-like space. Procurement of the precise isomer, rather than a cheaper azepan-3-ol surrogate, ensures that solubility and hydrogen-bonding parameters remain consistent across screening replicates .

Structure-Based Optimization of Hydrophilic Enzyme Inhibitors

For targets such as glycosidases or kinases where binding sites contain ordered water networks, the additional HBA unit provided by the 6-methoxy group (HBA = 3 vs. 2 for azepan-3-ol) can be the difference between a non-binder and a low-micromolar hit [1]. Sourcing the exact 6-methoxy-3-ol isomer is therefore mandatory for maintaining SAR consistency when iterating from an initial azepane-containing lead molecule.

Medicinal Chemistry Scale-up Campaigns Requiring Predictable Synthesis Cost

The published one-step, quantitative-yield synthesis of 6-methoxyazepan-3-ol provides a validated blueprint for process chemists. This contrasts with the multi-step routes often required for regioisomeric or methyl-substituted azepanes, reducing the cost of goods and accelerating the delivery of advanced intermediates for preclinical toxicology studies.

Quote Request

Request a Quote for 6-Methoxyazepan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.